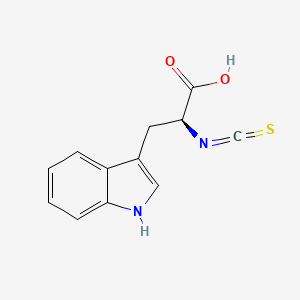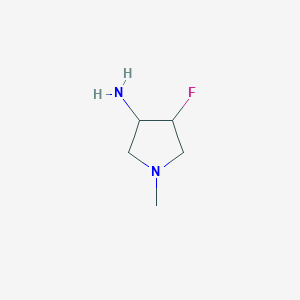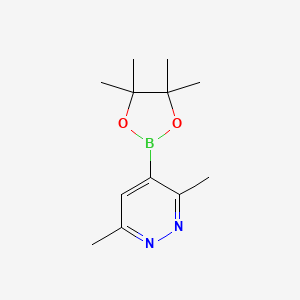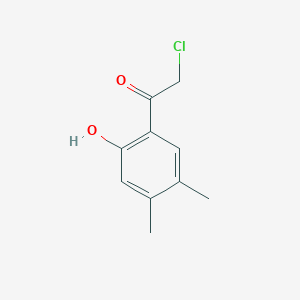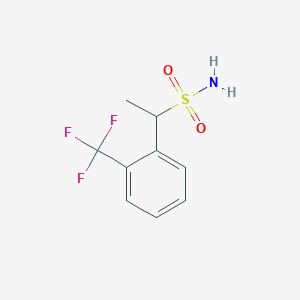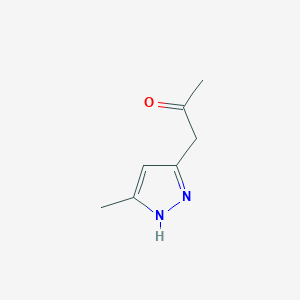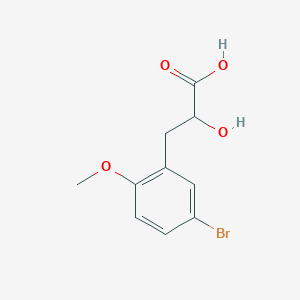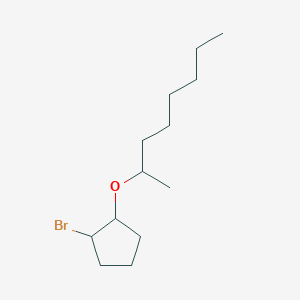![molecular formula C10H16O4 B13616002 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid is a complex organic compound with a unique structure that includes a hydroxy group and a prop-2-enyl group attached to an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S,4R)-1-substituted-4-epoxy-2-pentanol. This intermediate then undergoes a series of reactions, including sodium cyanide ring-opening addition, Pinner reaction, and protection reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using cheaper and more readily available raw materials, as well as optimizing reaction conditions to increase yield and reduce costs. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The prop-2-enyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce different alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the prop-2-enyl group play crucial roles in these interactions, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-[(2S,5R,6S)-6-(hydroxymethyl)-5-[(4-methoxyphenyl)sulfonylamino]-2-oxanyl]acetic acid methyl ester
- 2-[[(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid
Uniqueness
Compared to similar compounds, 2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid is unique due to its specific structural features, such as the combination of a hydroxy group and a prop-2-enyl group on an oxane ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-8-4-7(11)5-9(14-8)6-10(12)13/h2,7-9,11H,1,3-6H2,(H,12,13)/t7-,8+,9+/m1/s1 |
InChI 键 |
YYANIVVIIUQMGS-VGMNWLOBSA-N |
手性 SMILES |
C=CC[C@H]1C[C@H](C[C@H](O1)CC(=O)O)O |
规范 SMILES |
C=CCC1CC(CC(O1)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
